molecular formula C21H22ClNO2 B2957598 3-(3-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one CAS No. 2097890-19-0

3-(3-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2957598
CAS No.: 2097890-19-0
M. Wt: 355.86
InChI Key: ZVMLSQXTNOZTPP-UHFFFAOYSA-N
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Description

This compound is a synthetic organic molecule featuring a propan-1-one backbone substituted with a 3-chlorophenyl group and a pyrrolidine ring fused to a 2,3-dihydro-1-benzofuran moiety. Its molecular formula is C₂₂H₂₁ClN₂O₂ (calculated molecular weight: 380.87 g/mol). The benzofuran-pyrrolidine unit is a recurring motif in bioactive molecules, particularly in central nervous system (CNS) targeting agents . Its synthesis likely involves coupling reactions between substituted pyrrolidine precursors and chlorophenyl ketones, as seen in analogous compounds from building-block catalogs .

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO2/c22-19-3-1-2-15(12-19)4-7-21(24)23-10-8-18(14-23)16-5-6-20-17(13-16)9-11-25-20/h1-3,5-6,12-13,18H,4,7-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMLSQXTNOZTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)CCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14ClNO
  • Molecular Weight : 259.73076 g/mol
  • CAS Number : Not explicitly listed in the sources but can be derived from the structure.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to benzofuran derivatives. For instance, a review on related benzofuran compounds demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 20 to 70 µM, indicating moderate effectiveness compared to standard antibiotics like ceftriaxone .

The proposed mechanism of action for similar compounds involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This is consistent with findings that suggest these compounds interact with bacterial ribosomes, leading to protein synthesis inhibition .

Neuropharmacological Effects

Compounds with similar structures have been investigated for their neuropharmacological effects. For example, certain derivatives have shown potential as dopamine reuptake inhibitors, which could position them as candidates for treating mood disorders or neurodegenerative diseases .

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A study tested a series of benzofuran derivatives against S. aureus and found that specific modifications in the structure significantly enhanced antibacterial potency. The compound’s structural features contributed to its interaction with bacterial membranes, leading to increased permeability and subsequent cell death .
  • Neuropharmacological Assessment :
    • In animal models, similar compounds were evaluated for their effects on locomotor activity and anxiety-like behaviors. The results indicated that these compounds could modulate neurotransmitter levels, suggesting potential therapeutic applications in anxiety and depression .

Data Table: Biological Activity Overview

Activity TypeTest Organism/ModelMIC (µM)Reference
AntibacterialS. aureus20-40
AntibacterialE. coli40-70
Dopamine Reuptake InhibitionRat ModelN/A
Neuropharmacological EffectsBehavioral AssessmentN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrrolidin-1-yl propan-1-one derivatives , which are structurally and functionally diverse. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Key Features References
3-(3-Chlorophenyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]propan-1-one 3-Chlorophenyl, 2,3-dihydro-1-benzofuran-5-yl-pyrrolidine 380.87 Combines halogenated aromatic and fused heterocyclic systems; potential CNS activity inferred from structural analogs.
1-(2,3-dihydro-1-benzofuran-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one 2,3-dihydro-1-benzofuran-5-yl, pyrrolidin-1-yl 287.38 Shorter carbon chain; lacks chlorophenyl group. Likely lower lipophilicity compared to the target compound.
5-APDB (1-(2,3-Dihydro-1-benzofuran-5-yl)-propan-2-amine) Benzofuran-5-yl, amine group 191.24 Amphetamine analog; lacks pyrrolidine and ketone groups. Controlled substance due to stimulant/entactogen effects.
3-{[(4-chloro-3-methoxy-1,2-thiazol-5-yl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one Thiazole, methoxy, chloro 340.27 Thiazole ring enhances hydrogen-bonding capacity; potential antimicrobial activity.
2-(4-bromo-2-chlorophenoxy)-1-(4-methylphenyl)propan-1-one Bromo, chlorophenoxy, methylphenyl 353.63 Halogenated phenoxy group; likely higher metabolic stability than benzofuran analogs.

Key Findings:

Structural Diversity :

  • The target compound’s chlorophenyl and benzofuran-pyrrolidine groups distinguish it from simpler analogs like 5-APDB, which lacks heterocyclic complexity .
  • Compared to thiazole-containing analogs , the benzofuran moiety may confer better CNS penetration due to increased lipophilicity.

Pharmacological Implications :

  • Compounds with benzofuran-pyrrolidine scaffolds (e.g., 5-APDB) are associated with serotonin receptor modulation, suggesting the target compound could share similar pharmacological pathways .
  • The absence of an amine group (unlike 5-APDB) may reduce stimulant effects, shifting activity toward other targets like sigma receptors or ion channels .

Computational Insights :

  • Tools like AutoDock4 and Multiwfn could predict binding affinities and electron-density profiles. For example, the chlorophenyl group may enhance π-π stacking in receptor pockets, while the pyrrolidine’s flexibility aids conformational adaptation during binding.

Synthetic Accessibility :

  • Building blocks cataloged by Enamine Ltd. include precursors for analogous pyrrolidine-ketone systems, suggesting feasible synthetic routes via reductive amination or Suzuki-Miyaura coupling.

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